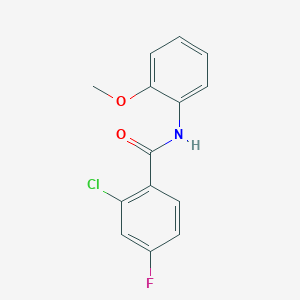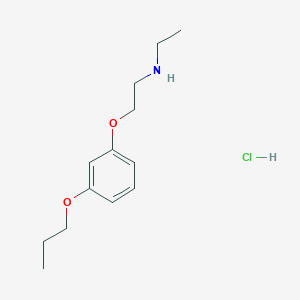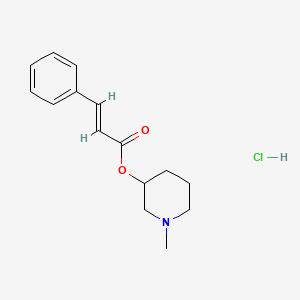![molecular formula C24H19FO5 B5374517 2-[3-(2-fluorophenyl)acryloyl]-5-methoxyphenyl 3-methoxybenzoate](/img/structure/B5374517.png)
2-[3-(2-fluorophenyl)acryloyl]-5-methoxyphenyl 3-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(2-fluorophenyl)acryloyl]-5-methoxyphenyl 3-methoxybenzoate, also known as FMMD-1, is a novel compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. The compound has been found to exhibit promising pharmacological properties, making it a potential lead compound for the development of new drugs.
Mecanismo De Acción
The mechanism of action of 2-[3-(2-fluorophenyl)acryloyl]-5-methoxyphenyl 3-methoxybenzoate is not fully understood. However, it has been suggested that the compound may exert its antiproliferative activity by inducing apoptosis, inhibiting cell cycle progression, and disrupting microtubule formation.
Biochemical and Physiological Effects:
2-[3-(2-fluorophenyl)acryloyl]-5-methoxyphenyl 3-methoxybenzoate has been found to exhibit a range of biochemical and physiological effects. In addition to its antiproliferative, antifungal, and antibacterial activity, the compound has been found to exhibit anti-inflammatory activity and to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[3-(2-fluorophenyl)acryloyl]-5-methoxyphenyl 3-methoxybenzoate has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to exhibit potent biological activity at low concentrations. However, the compound is also highly reactive and may require special handling and storage conditions to maintain its stability.
Direcciones Futuras
There are several potential future directions for research on 2-[3-(2-fluorophenyl)acryloyl]-5-methoxyphenyl 3-methoxybenzoate. These include further studies on its mechanism of action, optimization of its pharmacological properties for drug development, and exploration of its potential applications in the treatment of various diseases. Additionally, research on the synthesis of analogs of 2-[3-(2-fluorophenyl)acryloyl]-5-methoxyphenyl 3-methoxybenzoate may lead to the discovery of compounds with even greater biological activity.
Métodos De Síntesis
The synthesis of 2-[3-(2-fluorophenyl)acryloyl]-5-methoxyphenyl 3-methoxybenzoate involves the reaction of 2-hydroxy-5-methoxybenzoic acid with 2-fluorobenzaldehyde in the presence of a base to form the corresponding chalcone intermediate. The chalcone intermediate is then reacted with 3-methoxybenzoyl chloride in the presence of a base to form 2-[3-(2-fluorophenyl)acryloyl]-5-methoxyphenyl 3-methoxybenzoate.
Aplicaciones Científicas De Investigación
2-[3-(2-fluorophenyl)acryloyl]-5-methoxyphenyl 3-methoxybenzoate has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit potent antiproliferative activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. Additionally, 2-[3-(2-fluorophenyl)acryloyl]-5-methoxyphenyl 3-methoxybenzoate has been found to exhibit antifungal and antibacterial activity.
Propiedades
IUPAC Name |
[2-[(E)-3-(2-fluorophenyl)prop-2-enoyl]-5-methoxyphenyl] 3-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FO5/c1-28-18-8-5-7-17(14-18)24(27)30-23-15-19(29-2)11-12-20(23)22(26)13-10-16-6-3-4-9-21(16)25/h3-15H,1-2H3/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDLBZZRLFQJAB-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC=CC=C2F)OC(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CC=C2F)OC(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5374436.png)

![2-{3-[(4-methylpiperazin-1-yl)carbonyl]-1,4'-bipiperidin-1'-yl}nicotinonitrile](/img/structure/B5374448.png)


![N-(4-chlorophenyl)-2-(4-methyl-5-{[2-(4-methyl-1-piperazinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B5374474.png)
![3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5374481.png)
![rel-(4aS,8aR)-6-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5374499.png)
![6-{2-[3-(3,4-dimethylphenoxy)propoxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5374509.png)
![1-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}carbonyl)-4-(hydroxymethyl)-4-azepanol](/img/structure/B5374512.png)
![{methyl[2-(4-methyl-1,3-thiazol-5-yl)ethyl]amino}acetic acid](/img/structure/B5374515.png)
![4-methoxy-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5374520.png)
![1'-[(4-methylpyrimidin-5-yl)carbonyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5374522.png)
![1-(1-{[6-(4-methoxypiperidin-1-yl)pyridin-3-yl]carbonyl}piperidin-3-yl)-3-methylbutan-1-one](/img/structure/B5374528.png)